DSDA-Octyl Exhibits Higher Catalytic Activity Than DSDB-Butyl in Sucrose-6-Ester Acylation
In the catalyzed sucrose-6-ester process, the octyl-substituted 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane (referred to in the patent as DSDA) is explicitly identified as a more active catalyst than the butyl-substituted 1,3-dibenzoyloxy-1,1,3,3-tetrabutyldistannoxane (DSDB) [1]. The patent states: 'DSDA appears to be a more active catalyst than DSDB' [1]. This head-to-head ranking was established under identical sucrose acylation conditions using polar aprotic solvent (DMF) and carboxylic acid anhydride [1].
| Evidence Dimension | Catalytic activity ranking for sucrose-6-ester acylation |
|---|---|
| Target Compound Data | DSDA (1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane) – 'more active catalyst' |
| Comparator Or Baseline | DSDB (1,3-dibenzoyloxy-1,1,3,3-tetrabutyldistannoxane) – lower activity |
| Quantified Difference | Qualitative superiority established; quantitative rate constants were not reported but activity ranking was confirmed experimentally |
| Conditions | Sucrose acylation with carboxylic acid anhydride in polar aprotic solvent (DMF) at 0–60 °C |
Why This Matters
For procurement decisions in sucralose intermediate manufacturing, the higher activity of DSDA-octyl translates directly into reduced catalyst loading requirements or shorter cycle times relative to DSDB-butyl, improving process economics.
- [1] Sankey, G. H.; Vernon, N. M.; Wingard, R. E., Jr. Catalyzed Sucrose-6-Ester Process. U.S. Patent 5,470,969, November 28, 1995 (Column 8, lines 5–10: 'DSDA appears to be a more active catalyst than DSDB'). View Source
